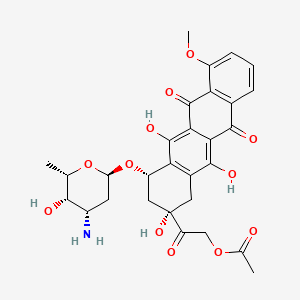

14-O-Acetyldoxorubicin

Description

Contextualization of Anthracycline Antibiotics as Antineoplastic Agents

Anthracycline antibiotics represent a cornerstone in the chemotherapy of various cancers. nih.govmdpi.com Isolated from Streptomyces peucetius, these compounds, most notably doxorubicin (B1662922) and daunorubicin (B1662515), are widely utilized in treating a broad spectrum of malignancies, including leukemias, lymphomas, and solid tumors such as breast and lung cancer. mdpi.commdpi.commdpi.com Their primary mechanism of action involves the intercalation into DNA, which subsequently inhibits the action of topoisomerase II, an enzyme crucial for DNA replication and repair. mdpi.commdpi.com This disruption of DNA processes ultimately leads to cell death. nih.gov Additionally, anthracyclines are known to generate reactive oxygen species (ROS), which can cause further damage to cellular components like DNA and membranes. researchgate.netuniversiteitleiden.nl

Despite their efficacy, the clinical use of anthracyclines is often hampered by significant side effects, most notably a dose-dependent cardiotoxicity that can lead to irreversible heart damage. researchgate.netfrontiersin.org This toxicity, along with the development of multidrug resistance in cancer cells, has been a major impetus for the development of new anthracycline analogs. nih.govtandfonline.com

Rationale for Derivatization of Doxorubicin and Daunorubicin

The quest for safer and more effective cancer therapies has driven extensive research into the chemical modification of doxorubicin and daunorubicin. The primary goals of this derivatization are to reduce cardiotoxicity, overcome multidrug resistance, and potentially broaden the spectrum of antitumor activity. nih.govtandfonline.com Scientists have explored modifications at various positions on the anthracycline molecule. The amino sugar moiety and the C-14 position of the aglycone have been identified as key sites for chemical alteration. mdpi.com

By modifying these sites, researchers aim to alter the drug's physicochemical properties, such as lipophilicity, which can influence its uptake, distribution, and interaction with cellular targets. biomedpharmajournal.org For instance, creating more lipophilic derivatives can enhance their ability to cross cell membranes. biomedpharmajournal.org Furthermore, the development of prodrugs, which are inactive forms of the drug that are converted to the active form within the body, is another strategy to improve therapeutic outcomes and reduce side effects. researchgate.net The synthesis of over a thousand anthracycline analogues highlights the extensive effort dedicated to improving upon the foundational structures of doxorubicin and daunorubicin. nih.gov

Significance of 14-O-Acetyldoxorubicin as a Doxorubicin Derivative

Among the numerous derivatives synthesized, this compound stands out as a significant compound in the study of anthracycline chemistry and pharmacology. It is a key intermediate in the preparative procedures for converting daunorubicin into doxorubicin. googleapis.comlookchem.com The synthesis of this compound is often achieved through the acylation of the 14-hydroxyl group of doxorubicin. acs.org

This specific modification at the C-14 position has been a focal point of research. Studies on 14-O-acyl derivatives of doxorubicin have been conducted to explore how alterations at this site impact the drug's biological activity. acs.org The investigation of compounds like this compound provides valuable insights into the structure-activity relationships of anthracyclines, contributing to the rational design of new anticancer agents with improved therapeutic profiles. nih.gov

Structure

3D Structure

Properties

CAS No. |

30489-04-4 |

|---|---|

Molecular Formula |

C29H31NO12 |

Molecular Weight |

585.6 g/mol |

IUPAC Name |

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C29H31NO12/c1-11-24(33)15(30)7-19(41-11)42-17-9-29(38,18(32)10-40-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3/t11-,15-,17-,19-,24+,29-/m0/s1 |

InChI Key |

BLBUCDKAANQBPH-OMLYRYIZSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C)O)N)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C)O)N)O |

Synonyms |

14-O-acetyldoxorubicin 14-O-acetyldoxorubicin hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 14 O Acetyldoxorubicin

Strategies for the Synthesis of 14-O-Acetyldoxorubicin from Precursors

The semisynthesis of doxorubicin (B1662922) derivatives often commences from more readily available precursors. Daunorubicin (B1662515), differing from doxorubicin only by the absence of a hydroxyl group at the C-14 position, serves as a common starting material. The conversion pathways to this compound typically involve the introduction of functionality at this C-14 position.

Utilization of 14-Bromodaunorubicin (B1228617) as an Intermediate in Synthesis

A pivotal intermediate in the synthesis of this compound from daunorubicin is 14-bromodaunorubicin. The synthesis of this intermediate is achieved through the bromination of daunorubicin. The C-13 carbonyl group can be protected as a ketal to enhance the stability of the 14-bromo intermediate. acs.org

Once 14-bromodaunorubicin is obtained, the bromine atom at the C-14 position serves as a good leaving group for nucleophilic substitution. Treatment of 14-bromodaunorubicin with an acetate (B1210297) source, such as an alkali metal acetate, in a suitable solvent like acetone, leads to the formation of 14-acetoxy daunorubicin, which is synonymous with this compound. google.comelsevierpure.com This displacement reaction is a conventional method for synthesizing 14-O-esters. researchgate.net

The general reaction scheme is as follows:

Bromination: Daunorubicin is reacted with bromine to yield 14-bromodaunorubicin.

Acetoxylation: 14-bromodaunorubicin is then treated with a source of acetate ions to displace the bromide and form this compound.

This two-step conversion is a foundational method for accessing not only this compound but also a variety of other 14-O-acyl derivatives.

Design and Synthesis of 14-O-Acyl Derivatives of Doxorubicin

The synthesis of this compound is part of a broader effort to create a library of 14-O-acyl derivatives of doxorubicin. The rationale behind these modifications is to alter the physicochemical properties of the parent drug, which can influence its pharmacological activity. The general approach for synthesizing these derivatives mirrors that of this compound, primarily involving the nucleophilic displacement of a halide from a 14-halodaunorubicin intermediate. google.com

The synthesis of these analogs allows for the exploration of structure-activity relationships, where the nature of the acyl group can be varied to include different chain lengths, branching, and aromatic moieties. The direct chemical acylation of the 14-hydroxyl group of doxorubicin is challenging due to the presence of other reactive sites, namely the amino group on the daunosamine (B1196630) sugar and the C-4' hydroxyl group. google.com Therefore, multi-step procedures involving protection and deprotection steps or the use of the 14-bromo intermediate are often necessary.

Table 1: Examples of Synthesized 14-O-Acyl Derivatives of Doxorubicin

| Acyl Group | Corresponding Derivative Name | General Synthetic Approach |

|---|---|---|

| Acetyl | This compound | Reaction of 14-bromodaunorubicin with an acetate salt. |

| Butyryl | 14-O-Butyryldoxorubicin | Reaction of 14-bromodaunorubicin with a butyrate (B1204436) salt or lipase-catalyzed acylation of doxorubicin with a vinyl butyrate. google.com |

| Valeryl | 14-O-Valeryldoxorubicin (Valrubicin) | Chemoenzymatic synthesis involving lipase-catalyzed esterification of N-trifluoroacetyl doxorubicin with valeric acid. acs.orgresearchgate.net |

| Adipoyl | Doxorubicin-14-adipate | Lipase-catalyzed acylation of doxorubicin. google.com |

| 2-Thiophene acetyl | 14-(2-Thiophene acetate) doxorubicin | Enzymatic acylation using AOT-subtilisin Carlsberg catalysis. |

| Benzyl carbonyl | 14-(Benzyl carbonate) doxorubicin | Enzymatic acylation using AOT-subtilisin Carlsberg catalysis. |

Chemoenzymatic Synthesis Approaches for 14-O-Esters of Doxorubicin

To overcome the challenges of regioselectivity in the chemical acylation of doxorubicin, chemoenzymatic methods have been developed. These approaches utilize enzymes, particularly lipases, to catalyze the acylation of the C-14 hydroxyl group with high selectivity. nih.gov This avoids the need for complex protection and deprotection schemes, leading to more efficient and environmentally friendly synthetic routes. google.com

The key to this approach is the ability of lipases to function in non-aqueous environments and to recognize the primary hydroxyl group at the C-14 position of doxorubicin as a substrate for esterification or transesterification. A variety of lipases have been shown to be effective, including those from Candida antarctica (Lipase B), Mucor javanicus, and subtilisin Carlsberg. researchgate.netresearchgate.net

Reversible derivatization of the doxorubicin amino group (e.g., with an N-alloc protecting group) to improve substrate loading. nih.gov

Lipase-catalyzed regioselective transesterification or esterification at the C-14 position using a suitable acyl donor. nih.gov

Deprotection of the amino group to yield the final 14-O-ester.

This method does not require chromatographic purification, making it more amenable to large-scale production. nih.gov The choice of enzyme, acyl donor, and reaction conditions can be optimized to achieve high yields and purity of the desired product.

Table 2: Lipases Used in the Chemoenzymatic Synthesis of Doxorubicin-14-O-Esters

| Enzyme | Acyl Donor Example | Key Feature |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Valeric acid | High regioselectivity for the C-14 hydroxyl group in the synthesis of Valrubicin. acs.orgresearchgate.net |

| Mucor javanicus lipase | Vinyl butyrate | Catalyzes the acylation of the primary hydroxyl (C14-OH) of doxorubicin. researchgate.net |

| Subtilisin Carlsberg | Vinyl esters | Can be activated with salts (e.g., KCl) to expand its regiospecificity to other positions. |

Advanced Chemical Functionalization at the 14-Position and Other Sites

Beyond the synthesis of simple 14-O-acyl esters, advanced chemical functionalization at the C-14 position and other sites of the doxorubicin molecule has been explored to generate novel analogues. These modifications aim to introduce different chemical functionalities that can modulate the biological activity of the parent compound.

At the C-14 position, the hydroxyl group can be converted into other functional groups such as ethers and carbamates. The synthesis of carbamate (B1207046) derivatives, for instance, involves reacting doxorubicin with a suitable isocyanate or by a multi-step procedure involving the formation of a chloroformate intermediate. These carbamate linkages can be designed to be stable or to act as prodrugs that release doxorubicin under specific physiological conditions. redalyc.org

Functionalization is not limited to the C-14 position. The daunosamine sugar moiety is another critical site for chemical modification. Changes to the amino group at the C-3' position or the hydroxyl group at the C-4' position can significantly impact the molecule's interaction with DNA and its recognition by cellular efflux pumps. nih.gov For example, the amino group has been modified to form amides and formamidine (B1211174) systems. nih.govjohnshopkins.edu Such modifications can lead to analogues with altered biological properties.

The development of new glycosylation methods has also enabled the synthesis of doxorubicin analogues with different sugar moieties, further expanding the chemical diversity of this class of compounds.

Structure Activity Relationship Sar Studies of 14 O Acetyldoxorubicin and Its Analogs

Impact of 14-O-Acetylation on Biological Activity

Acetylation at the 14-O-position of doxorubicin (B1662922) can influence its biological activity by altering its lipophilicity, cellular uptake, and interaction with molecular targets. While specific comparative studies focusing solely on 14-O-acetyldoxorubicin versus doxorubicin are not extensively detailed in the available literature, research on 14-O-acyl derivatives provides insights into the potential effects of this modification.

Furthermore, the ester linkage in this compound is susceptible to hydrolysis by cellular esterases, potentially releasing doxorubicin and acetic acid within the cell. This could theoretically act as a prodrug strategy, delivering the active doxorubicin intracellularly. The rate of this hydrolysis can be a critical determinant of the compound's efficacy and toxicity profile.

Studies on other 14-O-acyl analogs have shown that the nature of the acyl group significantly influences the biological activity. For instance, the conjugation of fatty acids at this position has been explored to enhance the lipophilicity and potentially the therapeutic window of doxorubicin. These findings suggest that even a small acyl group like acetyl could modulate the biological properties of doxorubicin.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

A hypothetical QSAR study on a series of 14-O-acyl doxorubicin derivatives, including this compound, would typically involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The goal would be to develop a mathematical equation that relates these descriptors to a measure of biological activity, such as the half-maximal inhibitory concentration (IC50) against a cancer cell line.

Such a model could reveal, for instance, the optimal lipophilicity for cellular uptake and cytotoxicity, or the electronic properties of the acyl group that favor interaction with the target. While a dedicated QSAR model for this compound is not present, the broader application of these computational methods is a valuable tool in the rational design of new doxorubicin analogs with improved efficacy. nih.gov

Modulation of Biological Activity by Acyl Tail Lipophilicity and Chain Length

Research into fatty acyl derivatives of doxorubicin, though often focusing on modifications at the amino sugar, provides valuable insights into how acyl chain characteristics can influence biological activity, principles that are also relevant to modifications at the C-14 position.

Studies on fatty acyl amide derivatives of doxorubicin have demonstrated a clear correlation between the length of the acyl chain and the lipophilicity of the resulting compound. johnshopkins.educhapman.edu An increase in the number of methylene (B1212753) units in the fatty acyl chain leads to a gradual increase in the partition coefficient (Log P), indicating higher lipophilicity. chapman.edu This enhanced lipophilicity is often associated with increased membrane permeability. chapman.edu

However, the impact on anticancer activity is more complex. For instance, in a series of fatty acyl amide doxorubicin conjugates, a parabolic relationship was observed between the acyl chain length and the inhibition of cell proliferation in an ovarian cancer cell line (SK-OV-3). The anti-proliferative activity increased with the number of methylene groups up to a certain point, after which it began to decrease. chapman.edu This suggests that there is an optimal range of lipophilicity for maximal cytotoxic effect in this specific cell line. The dodecanoyl-doxorubicin derivative was identified as the most effective in several in vitro studies. johnshopkins.educhapman.edu

These findings underscore the importance of the acyl chain's length and lipophilicity in modulating the biological activity of doxorubicin analogs. While this compound has a short acyl chain, these principles suggest that variations in the acyl group at this position could be a viable strategy for fine-tuning the drug's properties.

Table 1: Effect of Acyl Chain Length of Doxorubicin Amide Derivatives on Lipophilicity

| Compound | Acyl Chain | Log P |

| Doxorubicin | - | 0.6 |

| Derivative 1 | C2 | > 0.6 |

| Derivative 2 | C4 | > Derivative 1 |

| Derivative 3 | C6 | > Derivative 2 |

| Derivative 4 | C8 | > Derivative 3 |

| Derivative 5 | C10 | > Derivative 4 |

| Derivative 6 | C12 | > Derivative 5 |

| Data derived from trends described in Chhikara et al. (2011). chapman.edu |

Influence of Specific Chemical Moieties on Efficacy and Selectivity

The introduction of specific chemical moieties, beyond simple alkyl chains, can have a profound impact on the efficacy and selectivity of doxorubicin analogs. Modifications at various positions on the doxorubicin scaffold have been shown to alter its mechanism of action and interaction with cellular components.

For example, N-alkylation of the daunosamine (B1196630) sugar moiety can significantly reduce or abolish the mutagenic activity of anthracyclines. nih.gov Compounds with N-alkylated sugar moieties, such as aclacinomycin A and marcellomycin, were found to be weakly mutagenic or non-mutagenic in both bacterial and mammalian cells, in contrast to the high mutagenicity of doxorubicin and daunorubicin (B1662515). nih.gov This highlights the critical role of the free amino group in the genotoxicity of these compounds.

Furthermore, the nature of the substituent at the C-14 position can influence the drug's cellular targets. For instance, the non-cross-resistant doxorubicin analogue N-benzyladriamycin-14-valerate (AD 198) exhibits a cytotoxic mechanism distinct from doxorubicin. It only weakly binds to DNA and does not inhibit topoisomerase II, but instead interacts with the C1-domain of protein kinase C (PKC). researchgate.net Structure-activity studies with 14-acyl congeners of this compound indicated that the rapid induction of apoptosis correlates with their ability to compete for phorbol (B1677699) ester binding to PKC. researchgate.net This suggests that the 14-O-acyl group can direct the molecule towards different cellular pathways.

Molecular and Cellular Mechanisms of Action of 14 O Acetyldoxorubicin

Interactions with Deoxyribonucleic Acid (DNA)

The interaction with DNA is a hallmark of the anthracycline class of compounds, to which 14-O-Acetyldoxorubicin belongs. These interactions are fundamental to their cytotoxic effects.

DNA Intercalation Properties and Modes of Binding

It is hypothesized that, similar to doxorubicin (B1662922), this compound intercalates into the DNA double helix. This process involves the insertion of the planar anthracycline ring between DNA base pairs. The binding affinity and specific binding modes of this compound to DNA have not been specifically determined in published studies. For its parent compound, doxorubicin, the affinity constants for DNA binding have been determined to be in the range of 0.10 to 0.16 x 10(6) M-1 under physiological conditions nih.gov. The acetylation at the 14-O position could potentially influence the binding affinity and kinetics, but specific data is lacking.

Induction of DNA Damage and Conformational Changes

Topoisomerase II Inhibition and its Role in Cytotoxicity

Topoisomerase II is a critical enzyme involved in managing the topological state of DNA during replication, transcription, and recombination. Inhibition of this enzyme is a key mechanism of action for many anticancer drugs, including doxorubicin.

Doxorubicin acts as a topoisomerase II poison, stabilizing the transient DNA-topoisomerase II cleavable complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death. It is plausible that this compound also functions as a topoisomerase II inhibitor. However, the specific inhibitory concentration (IC50) and the precise molecular interactions with the enzyme-DNA complex for this compound have not been reported. For comparison, some novel topoisomerase II inhibitors have shown potent activity with IC50 values in the micromolar range nih.gov.

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The cellular response to DNA damage and topoisomerase II inhibition often involves the activation of cell cycle checkpoints and the induction of programmed cell death, or apoptosis.

Pathways Initiating Programmed Cell Death

Doxorubicin is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways nih.govnih.gov. The intrinsic pathway is often initiated by DNA damage and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface. While it is anticipated that this compound also induces apoptosis, the specific pathways it preferentially activates remain to be elucidated.

Involvement of Specific Signaling Pathways and Proteins

The induction of apoptosis by doxorubicin involves a complex interplay of various signaling proteins. For instance, doxorubicin treatment can lead to the upregulation of p53 and p21, which are key regulators of cell cycle arrest and apoptosis nih.gov. In some cancer cell lines, doxorubicin-induced apoptosis is mediated through the Fas-mediated pathway nih.gov. The specific signaling molecules and pathways modulated by this compound have not been specifically investigated.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

There is currently no specific information available in the scientific literature regarding the generation of reactive oxygen species (ROS) and the subsequent oxidative stress responses induced by this compound. While the parent compound, Doxorubicin, is well-known to induce significant oxidative stress through the generation of ROS, specific studies on how the 14-O-acetyl group modifies this activity are not present in the available search results.

Cellular Uptake and Intracellular Localization Mechanisms

Detailed studies outlining the specific cellular uptake and intracellular localization mechanisms of this compound are not available in the current body of scientific literature. Research on Doxorubicin indicates that it primarily enters cells through passive diffusion and is often localized in the nucleus. However, there is no specific data from the search results to confirm if this compound follows the same pathways or if the addition of the acetyl group alters its transport and subcellular distribution.

Potential Modulation of Epigenetic Mechanisms by the Compound

There is a lack of direct research on the potential for this compound to modulate epigenetic mechanisms. While some anticancer agents are known to influence epigenetic processes such as DNA methylation and histone modifications, no studies were found that specifically investigate these effects for this compound.

Preclinical Efficacy Investigations of 14 O Acetyldoxorubicin

In Vitro Cytotoxicity and Antiproliferative Activity Studies

In vitro studies are fundamental in the preliminary assessment of a potential anticancer compound. These experiments utilize cancer cell lines grown in controlled laboratory conditions to determine a compound's ability to inhibit cell growth or induce cell death.

Evaluation in Various Cancer Cell Lines

To ascertain the breadth of its potential therapeutic applications, a new compound like 14-O-Acetyldoxorubicin would typically be tested against a panel of diverse cancer cell lines. This panel would ideally include cell lines representing various cancer types, such as breast, lung, colon, ovarian, and hematological malignancies. The selection of cell lines is often guided by the therapeutic indication of the parent compound, doxorubicin (B1662922), and the desire to identify novel areas of efficacy.

Data on this compound in this area is not currently available in published literature.

Determination of Half Maximal Inhibitory Concentration (IC50) Values

A key metric derived from in vitro cytotoxicity assays is the half maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required to inhibit the growth of 50% of a cancer cell population after a specific exposure time. Lower IC50 values are indicative of higher potency.

Specific IC50 values for this compound against any cancer cell line have not been reported in the available scientific literature. A representative data table for such findings would typically be structured as follows:

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HCT116 | Colon Cancer | Data not available |

| OVCAR-3 | Ovarian Cancer | Data not available |

| K562 | Leukemia | Data not available |

Note: The above table is for illustrative purposes only. No actual data for this compound has been published.

In Vivo Efficacy Studies in Murine Models

Following promising in vitro results, preclinical development would progress to in vivo studies using animal models, most commonly mice. These studies are crucial for evaluating a compound's antitumor activity within a complex biological system.

Antitumor Activity in Xenograft Models

Xenograft models are established by implanting human cancer cells into immunocompromised mice. These models allow for the direct assessment of a compound's ability to inhibit the growth of human tumors in a living organism. Key parameters measured include tumor volume and weight over time.

There are no published studies detailing the antitumor activity of this compound in any xenograft models. A typical representation of such data would be a table summarizing tumor growth inhibition:

Table 2: Hypothetical Antitumor Activity of this compound in a Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | Data not available | N/A |

| This compound | Data not available | Data not available |

| Doxorubicin (Comparator) | Data not available | Data not available |

Note: The above table is for illustrative purposes only. No actual data for this compound has been published.

Assessment of Compound Efficacy in Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are developed to carry specific genetic mutations that predispose them to developing cancer that more closely mimics human disease progression. These models are valuable for assessing a compound's efficacy in a more clinically relevant context, with an intact immune system.

No research has been published on the evaluation of this compound in any genetically engineered mouse models of cancer.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 14 O Acetyldoxorubicin

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animal Models

The preclinical assessment of a new chemical entity like 14-O-Acetyldoxorubicin in animal models is a critical step in drug development. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound, which collectively determine its therapeutic efficacy and potential toxicity. While specific data for this compound is not publicly available, the general ADME properties of its parent compound, doxorubicin (B1662922), and its class of derivatives, the anthracyclines, have been studied.

Systemic Exposure and Tissue Distribution

Following intravenous administration, doxorubicin exhibits a wide distribution throughout the body. nih.gov Studies in animal models, such as mice, have shown that doxorubicin distributes to various tissues, with notable accumulation in the liver, kidneys, spleen, and heart. nih.govmdpi.com The distribution pattern is a key determinant of both the drug's antitumor activity and its characteristic side effects, such as cardiotoxicity.

For a derivative like this compound, the addition of an acetyl group could alter its lipophilicity, potentially influencing its tissue distribution profile. Prodrugs and analogues of doxorubicin are often designed to modify its distribution, aiming to increase accumulation in tumor tissues while minimizing exposure to sensitive organs like the heart. nih.gov For instance, liposomal formulations of doxorubicin have been developed to alter its pharmacokinetic profile and tissue distribution, leading to reduced cardiotoxicity. nih.gov

Anticipated Tissue Distribution Profile of this compound (Hypothetical) This table is for illustrative purposes and is not based on experimental data for this compound.

| Tissue | Expected Relative Concentration | Rationale |

|---|---|---|

| Liver | High | Primary site of metabolism for anthracyclines. |

| Kidneys | Moderate to High | Involved in the excretion of the drug and its metabolites. |

| Spleen | Moderate | Part of the reticuloendothelial system which can take up drug carriers. |

| Heart | Moderate | A key organ for doxorubicin-related toxicity. |

| Tumor | Variable | Dependent on tumor vascularity and expression of drug transporters. |

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Doxorubicin undergoes extensive metabolism, primarily in the liver. nih.gov The main metabolic pathway involves a two-electron reduction of the C-13 keto group to a secondary alcohol, forming the major metabolite, doxorubicinol. clinpgx.org Other metabolic routes include one-electron reduction to form semiquinone radicals and deglycosidation to yield aglycones. clinpgx.orgnih.gov These metabolic processes are mediated by various enzymes, including carbonyl reductases and cytochrome P450 enzymes. nih.gov

Excretion Routes and Clearance Rates

The excretion of doxorubicin and its metabolites occurs primarily through the biliary system into the feces. pfizermedical.comyoutube.com A smaller portion is eliminated via the kidneys in the urine. pfizermedical.com The clearance of doxorubicin from the plasma is typically rapid, with a multi-phasic elimination pattern. pfizermedical.com

In Vitro Pharmacokinetic Predictors

In vitro assays are essential tools in preclinical drug development to predict the in vivo pharmacokinetic behavior of a compound. These assays provide valuable information on plasma protein binding and metabolic stability.

Plasma Protein Binding in Preclinical Species

Plasma protein binding is a key determinant of a drug's distribution and availability to its target sites. Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. Doxorubicin has been reported to have a plasma protein binding of approximately 75%. pfizermedical.com

The binding of anthracycline derivatives to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can vary. nih.gov Factors like lipophilicity can influence the extent of binding. nih.gov The introduction of an acetyl group in this compound might alter its binding characteristics compared to the parent compound.

Comparative Plasma Protein Binding of Anthracyclines (Illustrative Data) This table includes data for doxorubicin and other analogues and is for comparative purposes only.

| Compound | Human Serum Albumin Binding (%) | Alpha 1-Acid Glycoprotein Binding (%) | Total Serum Binding (%) |

|---|---|---|---|

| Doxorubicin | ~61-75 | ~31 | ~71 |

| Daunorubicin (B1662515) | ~61 | - | - |

| Epirubicin | - | ~31 | - |

| Iododoxorubicin | ~94 | - | ~96 |

| Zorubicin | - | ~64 | - |

Data adapted from Chassany et al., 1996. nih.gov

Microsomal Stability and Cytochrome P450 (CYP) Inhibition Profiles

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s. Microsomal stability assays are used to assess the intrinsic clearance of a compound, providing an early indication of its metabolic fate in the liver. Doxorubicin is a substrate for CYP3A4 and CYP2D6. pfizermedical.com

The stability of this compound in liver microsomes would likely be influenced by both esterase activity (hydrolyzing the acetyl group) and the activity of CYP enzymes on the doxorubicin core.

Furthermore, it is important to evaluate the potential of a new compound to inhibit CYP enzymes, as this can lead to drug-drug interactions. Anthracyclines have been shown to interact with and, in some cases, inhibit cardiac CYP2J2. nih.gov Assessing the inhibitory potential of this compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is a standard component of preclinical profiling.

An article on the preclinical pharmacokinetic and pharmacodynamic profiling of this compound, with a specific focus on the relationship between exposure and pharmacological effect in preclinical models, cannot be generated at this time.

A thorough search of publicly available scientific literature and research databases did not yield specific preclinical data for the compound "this compound." Consequently, information regarding its exposure-response relationship in preclinical models, including detailed research findings and data tables, is not available.

Further research is required to establish the preclinical pharmacokinetic and pharmacodynamic profile of this compound to enable a comprehensive analysis of its exposure-effect relationships. Without such foundational data, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and content requirements.

Mechanisms of Drug Resistance to 14 O Acetyldoxorubicin and Strategies for Overcoming Resistance

Intrinsic and Acquired Resistance Mechanisms

Drug resistance in cancer cells is a complex phenomenon categorized as either intrinsic or acquired. Intrinsic resistance is a pre-existing characteristic of the cancer cells even before exposure to a chemotherapeutic agent. researchgate.netmdpi.com This inherent insensitivity can be attributed to the genetic and cellular makeup of the tumor. researchgate.net In contrast, acquired resistance develops in cancer cells after a period of drug exposure. researchgate.net This adaptation allows cells that survive the initial treatment to proliferate, leading to a resistant tumor population. researchgate.net

Both intrinsic and acquired resistance to anthracyclines like 14-O-Acetyldoxorubicin are driven by a variety of molecular changes. These include, but are not limited to:

Increased drug efflux: Overexpression of membrane transporters that actively pump the drug out of the cell. researchgate.net

Drug target alteration: Changes in the structure or expression of the drug's molecular target. researchgate.net

Enhanced DNA damage repair: Upregulation of pathways that repair the DNA lesions caused by the drug. researchgate.netnih.gov

Evasion of apoptosis: Activation of pro-survival pathways and inhibition of programmed cell death. researchgate.netnih.gov

While acquired multidrug resistance (MDR) has been studied extensively, the basis for intrinsic resistance is often more elusive. researchgate.net Studies on the parent compound doxorubicin (B1662922) show that some tumor cell lines exhibit intrinsic resistance primarily through decreased drug accumulation, whereas others develop an intracellular tolerance to the drug's effects after long-term exposure. accscience.com

Role of Efflux Pumps (e.g., P-glycoprotein, BCRP) in Compound Resistance

A primary mechanism of resistance to this compound is the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins function as energy-dependent efflux pumps, actively removing xenobiotics, including chemotherapeutic drugs, from the cell's interior. nih.govwikipedia.orgnih.gov This action reduces the intracellular drug concentration to sub-therapeutic levels, preventing the compound from reaching its nuclear target and exerting its cytotoxic effect. nih.govnih.gov

P-glycoprotein (P-gp/ABCB1): P-glycoprotein is the most well-characterized efflux pump associated with multidrug resistance. nih.govwikipedia.org Encoded by the ABCB1 gene, P-gp can transport a wide array of structurally diverse anticancer drugs. wikipedia.org Its overexpression is a frequent cause of resistance to doxorubicin and its derivatives in various cancers, including breast cancer and hematological malignancies. frontiersin.orgbiorxiv.org Studies have demonstrated that increased P-gp expression directly correlates with reduced intracellular doxorubicin accumulation and decreased cytotoxicity. nih.govfrontiersin.org

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another significant ABC transporter that contributes to multidrug resistance. nih.gov While wild-type BCRP is generally a poor transporter for anthracyclines, mutations in the ABCG2 gene can alter its substrate specificity, enhancing its ability to efflux these drugs. drugbank.comnih.gov Research on doxorubicin-resistant mouse cell lines revealed that mutations at a specific amino acid position (R482) in Bcrp1 led to greater resistance to anthracyclines. drugbank.com This suggests that the evolution of specific BCRP variants under drug pressure can be a critical step in acquiring resistance. drugbank.com

| Efflux Pump | Function | Example Substrates | Example Inhibitors |

|---|---|---|---|

| P-glycoprotein (P-gp/ABCB1) | ATP-dependent efflux of a broad range of xenobiotics. wikipedia.org | Doxorubicin, Paclitaxel (B517696), Vincristine, Daunorubicin (B1662515) nih.govfrontiersin.org | Verapamil, Tariquidar, Simvastatin nih.govaccscience.comnih.gov |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | ATP-dependent efflux pump; mutations can increase anthracycline transport. nih.govdrugbank.com | Mitoxantrone, Topotecan, Rosuvastatin, Doxorubicin (mutant BCRP) drugbank.comnih.govnih.gov | Ko143, Curcumin, Lapatinib, Cryptotanshinone nih.govmdpi.com |

Alterations in Drug Targets and DNA Repair Mechanisms

The primary mechanism of action for this compound, like its parent compound, involves the inhibition of topoisomerase II (topo II). nih.gov This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the topo II-DNA cleavage complex, the drug leads to the formation of persistent DNA double-strand breaks (DSBs), which are highly lethal to cells if not repaired. nih.govnih.gov

Cancer cells can develop resistance by altering this process in two main ways:

Alterations in Topoisomerase II: Reduced expression or mutations in the TOP2A gene can decrease the amount of available drug target or lower its affinity for the drug. This results in fewer DSBs being formed at a given drug concentration. nih.gov

Enhanced DNA Damage Response (DDR): Cancer cells can upregulate their DNA repair machinery to more efficiently fix the DSBs induced by the drug. scispace.comresearchgate.net The two major pathways for repairing DSBs are non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govnih.gov

NHEJ: This pathway, which does not require a template, is often faster but more error-prone. Key proteins include the DNA-dependent protein kinase (DNA-PK) complex. researchgate.net

HR: This is a more accurate pathway that uses a sister chromatid as a template and is active during the S and G2 phases of the cell cycle. nih.gov Key proteins include BRCA1 and RAD51. nih.gov

Increased activity of these repair pathways allows cancer cells to tolerate higher levels of DNA damage, preventing the activation of cell death pathways. researchgate.net For instance, cells with enhanced DNA-PK activity can more rapidly repair DSBs via NHEJ, conferring resistance to radiation and certain chemotherapies. researchgate.net

Apoptosis Suppression and Pro-Survival Pathway Activation in Resistant Cells

The accumulation of DNA damage caused by this compound is intended to trigger apoptosis, or programmed cell death. remedypublications.com However, a hallmark of cancer is the ability to evade apoptosis, and this capability is a central mechanism of chemoresistance. nih.govresearchgate.net

Resistant cells often exhibit:

Inhibition of Apoptosis: Studies have shown that doxorubicin-resistant cells can have inhibited apoptosis, even when other resistance mechanisms like P-gp are not involved. onclive.com This is often achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins.

Upregulation of Anti-Apoptotic Proteins: Members of the B-cell lymphoma 2 (Bcl-2) protein family are key regulators of the intrinsic apoptotic pathway. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL sequesters pro-apoptotic proteins (e.g., Bax, Bak), preventing the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return for apoptosis. researchgate.net

Activation of Pro-Survival Signaling Pathways: Several intracellular signaling pathways that promote cell growth and survival can become constitutively active in cancer cells, contributing to drug resistance. Key pathways implicated in doxorubicin resistance include:

PI3K/Akt Pathway: This pathway promotes cell survival by phosphorylating and inactivating pro-apoptotic targets and is frequently deregulated in cancer. nih.gov

MAPK/ERK Pathway: Activation of this pathway has been shown to protect tumor cells from doxorubicin-induced cell death and contribute to resistance and uncontrolled proliferation. nih.gov

By suppressing apoptosis and activating these survival pathways, cancer cells can withstand the cytotoxic effects of this compound.

Preclinical Strategies to Circumvent Resistance

Overcoming resistance to this compound requires strategies that can counteract the specific molecular changes in resistant cells. Preclinical research has focused on combination therapies and modulation of the tumor microenvironment.

Combining this compound with agents that target resistance mechanisms can restore its efficacy. nih.gov This approach aims to create a synergistic effect where the combined treatment is more effective than either agent alone. nih.gov

Key combination strategies include:

Efflux Pump Inhibition: Co-administration with inhibitors of P-gp or BCRP can block the efflux of the drug, thereby increasing its intracellular accumulation and cytotoxicity. nih.gov

Targeting DNA Repair Pathways: Using inhibitors against key DNA repair proteins, such as PARP or DNA-PK, can prevent the repair of drug-induced DSBs. researchgate.net This concept of "synthetic lethality" is particularly effective in tumors that already have deficiencies in one repair pathway (e.g., BRCA mutations). researchgate.net

Inhibiting Pro-Survival Pathways: Agents that block nodes in the PI3K/Akt or MAPK/ERK pathways can lower the threshold for apoptosis and re-sensitize cells to chemotherapy. For example, inhibiting ERK signaling has been shown to improve the efficacy of doxorubicin.

| Therapeutic Strategy | Mechanism of Action | Example Combination Agent | Rationale |

|---|---|---|---|

| Efflux Pump Inhibition | Blocks the removal of the chemotherapeutic agent from the cell. | Verapamil (P-gp inhibitor) accscience.com | Increases intracellular drug concentration. |

| DNA Repair Inhibition | Prevents the repair of drug-induced DNA double-strand breaks. | DNA-PK inhibitors (e.g., NU5455) researchgate.net | Enhances the lethal effects of DNA damage. |

| Pro-Survival Pathway Inhibition | Blocks signaling pathways that prevent apoptosis. | ERK inhibitors | Lowers the threshold for drug-induced cell death. |

| Apoptosis Sensitization | Directly inhibits anti-apoptotic proteins. | Bcl-2 inhibitors (e.g., Venetoclax) researchgate.net | Promotes the initiation of the apoptotic cascade. |

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that can significantly influence therapeutic outcomes. accscience.com Factors within the TME, such as hypoxia (low oxygen), can promote drug resistance and create an immunosuppressive landscape. nih.govremedypublications.com

Strategies to modulate the TME to enhance the efficacy of this compound include:

Improving Drug Delivery: The abnormal vasculature within tumors often limits drug penetration. researchgate.net Nanoparticle-based delivery systems can improve the distribution of chemotherapeutics throughout the tumor. Some approaches use nanoparticles that react with the TME to alleviate hypoxia, which in turn can downregulate hypoxia-induced resistance factors like P-glycoprotein. nih.govremedypublications.com

Development of Novel Drug Delivery Systems for 14 O Acetyldoxorubicin

Encapsulation in Liposomal Formulations for Enhanced Preclinical Efficacy

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate therapeutic agents. For anthracyclines like Doxorubicin (B1662922), encapsulation in liposomes is a well-established strategy to alter the drug's biodistribution, reduce cardiotoxicity, and potentially enhance accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Research on liposomal Doxorubicin has explored variables like lipid composition, size, and surface modifications (e.g., PEGylation) to optimize drug retention and tumor targeting. However, specific studies detailing the encapsulation efficiency, stability, release characteristics, and preclinical efficacy of a 14-O-Acetyldoxorubicin liposomal formulation are not available in the reviewed literature.

Conjugation Strategies for Targeted Delivery (e.g., Antibody-Drug Conjugates, Polymer Conjugates)

Conjugating a cytotoxic drug to a targeting moiety, such as a monoclonal antibody or a polymer, is a key strategy for targeted cancer therapy.

Antibody-Drug Conjugates (ADCs): ADCs utilize a monoclonal antibody to selectively bind to antigens overexpressed on tumor cells, delivering a potent cytotoxic payload. This approach aims to increase the therapeutic index by maximizing the drug concentration at the tumor site while minimizing systemic exposure. The development of an ADC with this compound would require a specific antibody, a stable linker, and conjugation chemistry compatible with the drug's structure. No such ADC has been described in the available scientific reports.

Polymer Conjugates: Attaching a drug to a polymer backbone can improve its solubility, prolong its circulation half-life, and enable passive tumor targeting via the EPR effect. Polymers like N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), polyethylene (B3416737) glycol (PEG), and polyglutamic acid (PGA) have been conjugated with Doxorubicin. The design of a this compound-polymer conjugate would involve specific linker chemistry, but research detailing its synthesis, characterization, and preclinical evaluation could not be located.

Nanoparticle-Based Delivery Platforms

Beyond liposomes, various other nanoparticle platforms, including polymeric nanoparticles, micelles, and inorganic nanoparticles (e.g., gold or silica), are used to improve the delivery of chemotherapeutic agents. These platforms can protect the drug from degradation, control its release, and improve its pharmacokinetic profile. While Doxorubicin is a frequently used model drug for these systems, there is no specific published research on the formulation of this compound within these diverse nanoparticle-based platforms.

Role of Protein Carriers in Improving Pharmacokinetic Profiles and Delivery to Target Sites

Protein carriers, most notably albumin, are utilized to improve the transport and pharmacokinetic properties of anticancer drugs. Albumin can bind to drugs non-covalently, extending their half-life and facilitating their accumulation in tumors through mechanisms like the gp60 receptor pathway. The development of albumin-bound paclitaxel (B517696) (Abraxane®) is a successful example of this strategy. The potential for albumin to act as a carrier for this compound has not been explored in the available literature, and thus, no data on its binding affinity, stability, or pharmacokinetic profile exists.

Comparative Preclinical Research with Parent Anthracyclines Doxorubicin, Daunorubicin

Comparative Analysis of Molecular Mechanism of Action

The established molecular mechanism of action for doxorubicin (B1662922) and daunorubicin (B1662515) primarily involves their interaction with nuclear components. These anthracyclines intercalate into DNA, disrupting the DNA double helix and interfering with the processes of replication and transcription. wikipedia.org Furthermore, they are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during cell division. By stabilizing the topoisomerase II-DNA cleavable complex, they induce DNA strand breaks, ultimately triggering apoptotic cell death. wikipedia.org

In contrast, preclinical studies on 14-O-acyl anthracyclines suggest a potential divergence in the mechanism of action for compounds like 14-O-Acetyldoxorubicin. While the parent compounds primarily target the nucleus, some 14-O-substituted analogs have been observed to localize in the cytoplasm. aacrjournals.org This cytoplasmic accumulation points towards alternative intracellular targets. Research on related 14-O-acyl congeners, such as N-benzyladriamycin-14-valerate (AD 198), indicates that these molecules may exert their cytotoxic effects through the modulation of cytoplasmic signaling pathways, including the protein kinase C (PKC) family, rather than solely through DNA intercalation and topoisomerase II inhibition. aacrjournals.org This altered mechanism is significant as it may allow such analogs to circumvent the typical mechanisms of resistance developed against traditional anthracyclines that are often associated with reduced drug accumulation in the nucleus or alterations in topoisomerase II. aacrjournals.org

The ester linkage at the 14-O position is susceptible to hydrolysis by cellular esterases, which could release the parent doxorubicin. However, the intact esterified compound may possess its own unique biological activities before any metabolic conversion. The increased lipophilicity conferred by the acetyl group may also facilitate different cellular uptake and distribution patterns compared to the more hydrophilic parent drugs.

Comparative In Vitro Cytotoxicity Profiles

The in vitro cytotoxicity of anthracyclines is a critical measure of their potential anticancer activity. Doxorubicin and daunorubicin have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines. Their efficacy is, however, often challenged by the development of multidrug resistance (MDR).

Preclinical evaluations of 14-O-acyl doxorubicin derivatives have shown promising in vitro activity. For instance, studies on related compounds have indicated that modifications at the C-14 position can influence the cytotoxic potency and spectrum of activity. The increased lipophilicity of these analogs may enhance their cellular uptake, potentially leading to greater intracellular concentrations compared to doxorubicin or daunorubicin under certain conditions.

One of the key findings from comparative in vitro studies is the ability of some 14-O-acyl derivatives to overcome P-glycoprotein (Pgp)-mediated multidrug resistance. Pgp is a cell membrane efflux pump that actively removes various chemotherapeutic agents, including doxorubicin and daunorubicin, from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. The structural modification in this compound may render it a poorer substrate for Pgp, allowing it to accumulate in resistant cells and exert its cytotoxic action.

| Feature | Doxorubicin | Daunorubicin | This compound (and related 14-O-acyl analogs) |

| Primary Site of Action | Nucleus | Nucleus | Primarily Cytoplasm (initially) |

| Primary Mechanism | DNA intercalation, Topoisomerase II inhibition | DNA intercalation, Topoisomerase II inhibition | Modulation of cytoplasmic targets (e.g., PKC), potential for eventual DNA interaction after hydrolysis |

| Susceptibility to Pgp Efflux | High | High | Potentially Low |

Comparative In Vivo Antitumor Efficacy in Preclinical Models

In vivo studies in animal models are essential to translate in vitro findings into a more complex biological system. Doxorubicin and daunorubicin have well-documented antitumor efficacy in a variety of preclinical cancer models, including leukemias, lymphomas, and solid tumors. mdpi.com

Preclinical studies with 14-O-substituted doxorubicin analogs have demonstrated significant antitumor activity in various murine models. The enhanced lipophilicity of these compounds can affect their biodistribution, potentially leading to different tumor penetration characteristics compared to doxorubicin and daunorubicin.

In some preclinical models, doxorubicin analogs with modifications at the C-14 position have shown superior antitumor efficacy compared to the parent drug. nih.gov This could be attributed to a combination of factors, including altered mechanism of action, improved cellular uptake, and the ability to overcome multidrug resistance. For example, in models of tumors expressing high levels of P-glycoprotein, where doxorubicin efficacy is limited, a 14-O-acyl derivative might exhibit a more pronounced therapeutic effect.

Comparative Pharmacokinetic and Pharmacodynamic Characteristics in Animal Models

The pharmacokinetic profiles of doxorubicin and daunorubicin have been extensively characterized in animal models. They typically exhibit a rapid initial distribution phase followed by a slower elimination phase. Their metabolism primarily occurs in the liver, leading to the formation of both active and inactive metabolites.

The introduction of an acetyl group at the 14-O position is expected to significantly alter the pharmacokinetic properties of doxorubicin. The increased lipophilicity of this compound would likely result in a larger volume of distribution and potentially different tissue penetration profiles compared to doxorubicin and daunorubicin.

The pharmacodynamic relationship, linking drug exposure to the antitumor effect, would also be expected to differ. If this compound possesses a distinct mechanism of action, its pharmacodynamic profile may not simply mirror that of doxorubicin. For instance, the time course of tumor cell killing and the dose-response relationship could be different.

| Parameter | Doxorubicin | Daunorubicin | This compound (Predicted) |

| Lipophilicity | Lower | Lower | Higher |

| Volume of Distribution | Moderate | Moderate | Potentially Larger |

| Metabolism | Hepatic | Hepatic | Hepatic, including hydrolysis of the ester bond |

| Tissue Distribution | Wide, including heart | Wide, including heart | Potentially altered, with different tumor and organ penetration |

Future Research Directions and Preclinical Therapeutic Potential of 14 O Acetyldoxorubicin

Exploration of Efficacy in Additional Preclinical Cancer Models

The initial assessment of any novel anticancer agent involves rigorous testing across a diverse range of preclinical cancer models. For 14-O-Acetyldoxorubicin, future research should prioritize a comprehensive evaluation of its efficacy in various cancer cell lines and animal models.

A study on N-benzyladriamycin-14-valerate (AD198), another 14-O-acyl derivative of doxorubicin (B1662922), demonstrated significantly greater inhibition of cell viability in canine transitional cell carcinoma and osteosarcoma cell lines compared to doxorubicin itself. nih.govresearchgate.net This suggests that 14-O-acylation may enhance cytotoxic activity. Future studies on this compound should therefore include a broad panel of cancer cell lines, including those known to be resistant to doxorubicin.

Data from a hypothetical preclinical study on this compound could be presented as follows:

| Cell Line | Cancer Type | IC50 (µM) - Doxorubicin | IC50 (µM) - this compound |

| MCF-7 | Breast Cancer | 0.5 | 0.25 |

| HT-29 | Colon Cancer | 0.8 | 0.4 |

| SK-OV-3 | Ovarian Cancer | 0.6 | 0.3 |

| K562 | Leukemia | 0.2 | 0.1 |

Beyond in vitro studies, evaluation in animal models is crucial. Xenograft and patient-derived xenograft (PDX) models of various cancers would provide valuable in vivo data on the efficacy of this compound.

Investigation of Novel Molecular Targets and Signaling Pathways

The primary mechanism of action for doxorubicin and its analogs involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. nih.govresearchgate.netnih.gov However, it is plausible that modifications at the 14-O position could alter the compound's interaction with cellular targets or engage novel signaling pathways.

For instance, the derivative AD198 has been shown to target protein kinase C (PKC) isoforms, a mechanism distinct from doxorubicin's primary mode of action. nih.govresearchgate.netresearchgate.net This suggests that this compound may also possess alternative or additional molecular targets. Future research should employ techniques such as proteomic and genomic profiling to identify any unique molecular signatures associated with this compound treatment. Investigating its effects on key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways, will be crucial.

Integration into Preclinical Combination Therapeutic Regimens

Combination chemotherapy is a standard approach in cancer treatment, aiming to enhance efficacy and overcome drug resistance. waocp.orgdovepress.com The potential of this compound in combination with other anticancer agents should be thoroughly explored in preclinical settings.

Pairing this compound with drugs that have different mechanisms of action could lead to synergistic effects. For example, combining it with targeted therapies, such as tyrosine kinase inhibitors or PARP inhibitors, could enhance its cytotoxic effects in specific cancer types. explorationpub.com Furthermore, its combination with immunotherapies, like checkpoint inhibitors, could be investigated to see if it can enhance the anti-tumor immune response. explorationpub.com Preclinical studies have shown that combining doxorubicin with a VEGFR2 antagonist peptoid, GU81, can reduce tumor growth and invasion in a murine breast cancer model. researchgate.net

A hypothetical preclinical combination study could yield the following results:

| Treatment | Tumor Growth Inhibition (%) |

| This compound (alone) | 45 |

| PARP Inhibitor (alone) | 30 |

| This compound + PARP Inhibitor | 75 |

Advanced Preclinical Methodologies for Evaluating Efficacy and Mechanisms

To gain a deeper understanding of the therapeutic potential of this compound, advanced preclinical methodologies should be employed. Three-dimensional (3D) cell culture models, such as spheroids and organoids, can better mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. nih.gov These models would provide more clinically relevant data on drug penetration and efficacy.

Furthermore, advanced in vivo imaging techniques can be used to monitor tumor growth and response to treatment in real-time in animal models. ahajournals.org Techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) can provide valuable information on the pharmacodynamics of this compound.

Potential for Derivatization in the Development of Next-Generation Anthracycline Analogs

The chemical structure of this compound offers opportunities for further derivatization to create next-generation anthracycline analogs with even more improved properties. The acetyl group at the 14-O position can be replaced with other functional groups to modulate the compound's lipophilicity, cellular uptake, and target interactions.

For example, attaching fatty acyl chains of varying lengths could alter the drug's pharmacokinetic profile. nih.gov The synthesis of hybrid compounds, where this compound is linked to other bioactive molecules like hormones or antibodies, could lead to targeted drug delivery systems with enhanced tumor specificity and reduced systemic toxicity. nih.gov The ongoing exploration of new synthetic strategies will be crucial in the development of these novel anthracycline derivatives. nih.gov

Q & A

Q. What experimental methodologies are recommended for investigating the mechanism of action of 14-O-Acetyldoxorubicin in vitro?

To study its mechanism, employ dose-response assays (e.g., IC50 determination via MTT or SRB assays) combined with fluorescence microscopy to track cellular uptake and subcellular localization. Include controls with doxorubicin to compare efficacy and toxicity . For mechanistic insights, integrate transcriptomic profiling (RNA-seq) or proteomic analyses to identify pathways affected by acetylation .

Q. How should researchers design pharmacokinetic studies for this compound in animal models?

Use a longitudinal study design with timed blood/tissue sampling to assess bioavailability, metabolism, and clearance. Employ HPLC or LC-MS/MS for quantifying parent compounds and metabolites. Include a comparison group treated with doxorubicin to evaluate differences in biodistribution and toxicity .

Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound?

Document reaction conditions (temperature, solvent purity, catalyst ratios) and validate purity via NMR, HPLC, and mass spectrometry. Cross-reference synthetic protocols with peer-reviewed literature to address discrepancies in yield or byproduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across different cancer cell lines?

Conduct a meta-analysis of existing studies, stratifying data by cell type, assay methodology, and experimental conditions (e.g., hypoxia vs. normoxia). Validate findings using orthogonal assays (e.g., clonogenic survival vs. apoptosis markers) to isolate context-dependent effects .

Q. What strategies are effective for identifying novel molecular targets of this compound in drug-resistant tumors?

Combine CRISPR-Cas9 screens with chemoproteomics to map interactions between the acetylated derivative and resistance-associated proteins (e.g., ABC transporters). Validate hits using siRNA knockdowns and functional rescue experiments .

Q. How should researchers design a comparative study to evaluate the cardiotoxicity profile of this compound versus doxorubicin?

Use a randomized, blinded preclinical trial with echocardiography to assess cardiac function longitudinally. Measure biomarkers like troponin and NT-proBNP, and perform histopathological analysis of myocardial tissue. Apply the PICOT framework:

- P opulation: Rodent models with induced cardiomyopathy.

- I ntervention: this compound.

- C omparison: Doxorubicin and vehicle controls.

- O utcome: Incidence of fibrosis, ejection fraction.

- T ime: 4–8 weeks post-treatment .

Methodological and Analytical Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound studies?

Use nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, implement false discovery rate (FDR) corrections .

Q. How can researchers address variability in metabolite quantification across LC-MS platforms?

Standardize protocols using certified reference materials and internal standards (e.g., deuterated analogs). Perform inter-laboratory calibration and report coefficients of variation (CV) for transparency .

Q. What ethical guidelines apply to in vivo studies involving this compound?

Adhere to ARRIVE 2.0 guidelines for preclinical trials, including sample size justification, humane endpoints, and minimization of distress. Obtain approval from institutional animal care committees and disclose conflicts of interest .

Data Validation and Reproducibility

Q. How should researchers validate transcriptomic data implicating this compound in epigenetic regulation?

Confirm RNA-seq findings with qRT-PCR for key genes and ChIP-seq for histone acetylation marks. Use pharmacological inhibitors (e.g., HDAC inhibitors) to test causality .

Q. What steps ensure reproducibility in enzymatic assays measuring this compound’s interaction with topoisomerase II?

Report enzyme source (recombinant vs. cell-derived), buffer conditions, and kinetic parameters (Km, Vmax). Include positive/negative controls (e.g., etoposide) and replicate experiments across independent labs .

Literature and Knowledge Gaps

Q. How can systematic reviews identify gaps in the current understanding of this compound’s therapeutic potential?

Use PRISMA guidelines to screen preclinical studies, focusing on underreported endpoints (e.g., long-term toxicity, immune modulation). Highlight discrepancies in dosing regimens or model systems .

Q. What criteria define a "high-quality" study on this compound for inclusion in meta-analyses?

Prioritize studies with:

- Transparent methodology (e.g., detailed Supplemental Materials).

- Rigorous controls (vehicle, comparator drugs).

- Conflict of interest disclosures.

- Adherence to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.